molecular formula C6H11F2NO B13009565 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B13009565
M. Wt: 151.15 g/mol
InChI Key: GGVLUEZGBJWERZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C6H12F2NO. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. The presence of the difluoromethyl group and the amine functionality makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine typically involves the introduction of the difluoromethyl group and the amine functionality onto the tetrahydropyran ring. One common method involves the reaction of tetrahydropyran with difluoromethylating agents under controlled conditions, followed by amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the amine functionality can participate in hydrogen bonding and other interactions. These properties make the compound suitable for various applications in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Similar structure but lacks the difluoromethyl group.

    4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the difluoromethyl and amine groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and reactivity, while the amine group provides opportunities for further functionalization and interactions with biological targets.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

4-(difluoromethyl)oxan-4-amine

InChI

InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2

InChI Key

GGVLUEZGBJWERZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(F)F)N

Origin of Product

United States

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